![molecular formula C9H11F3N2Si B13553438 1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13553438.png)
1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is a compound that features both trifluoromethyl and trimethylsilyl groups. These functional groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is often used in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the biological activity and stability of molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired purity and yield on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can lead to a wide range of functionalized pyrazole derivatives .
Applications De Recherche Scientifique
1-(Trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilyl group can influence its solubility and stability. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trifluoromethyl)-3-(trimethylsilyl)benzene: Similar in having both trifluoromethyl and trimethylsilyl groups, but differs in the core structure.
1-(Trifluoromethyl)-5-(trimethylsilyl)-1H-pyrazole: Lacks the ethynyl group, which can affect its reactivity and applications.
Uniqueness
1-(Trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is unique due to the presence of both trifluoromethyl and trimethylsilyl groups on a pyrazole ring, along with an ethynyl linkage. This combination of functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H11F3N2Si |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
trimethyl-[2-[2-(trifluoromethyl)pyrazol-3-yl]ethynyl]silane |
InChI |
InChI=1S/C9H11F3N2Si/c1-15(2,3)7-5-8-4-6-13-14(8)9(10,11)12/h4,6H,1-3H3 |
Clé InChI |
NSGLDNQBKLENTL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=NN1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


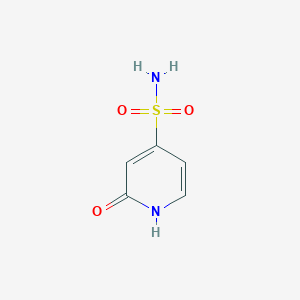
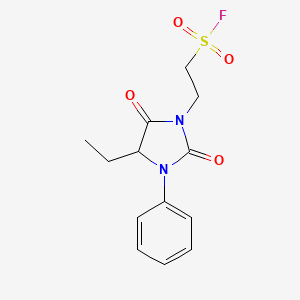
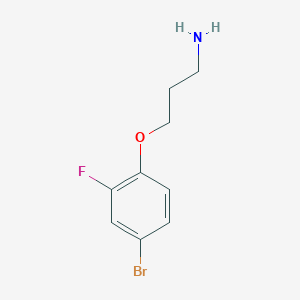
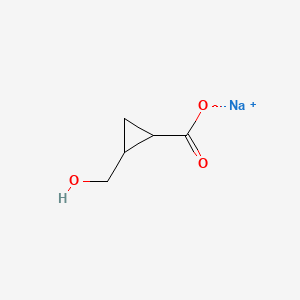
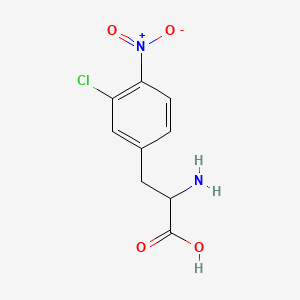
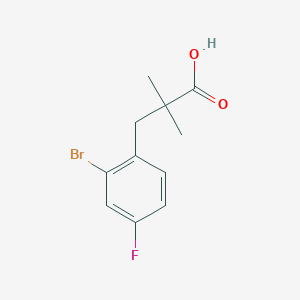


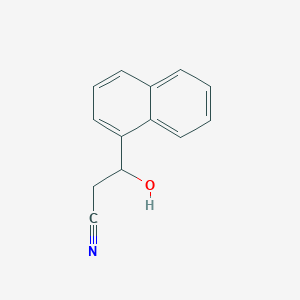
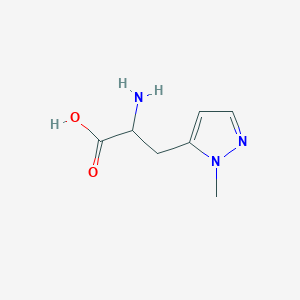

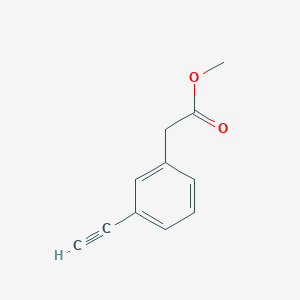

![rac-tert-butyl(3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553421.png)
